Comparison of sEH Inhibitory Potency: Target Compound (Compound 30) Versus Patent-Internal Analogs (Compounds 2389, 15, and 12)
Among the benzofuran-2-carboxamide sEH inhibitors disclosed in US patent US10377744 and its continuations, the target compound (designated as Compound 30) demonstrates the highest reported binding affinity, with a Ki value of <0.0500 nM against recombinant human sEH in a FRET-based displacement assay [1]. This potency exceeds that of closely related internal comparators by substantial margins: Compound 2389 (Ki = 0.660 nM) is >13-fold less potent, Compound 12 (Ki = 1.0 nM) is >20-fold less potent, and Compound 15 (Ki = 2.40 nM) is >48-fold less potent when measured under identical or substantially similar assay conditions [2][3][4]. These data establish a clear potency rank order within the patent family, positioning Compound 30 as the most potent congener reported.
| Evidence Dimension | Binding affinity (Ki) for recombinant human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | Ki < 0.0500 nM (Compound 30, CAS 887224-34-2) |
| Comparator Or Baseline | Compound 2389: Ki = 0.660 nM; Compound 12: Ki = 1.0 nM; Compound 15: Ki = 2.40 nM |
| Quantified Difference | Target compound is >13-fold more potent than Compound 2389; >20-fold more potent than Compound 12; >48-fold more potent than Compound 15 |
| Conditions | Inhibition of recombinant human sEH expressed in baculovirus expression system, assessed as reduction in ACPU binding, incubated for 1 hr, measured by FRET displacement (BindingDB assay entries derived from US10377744/ US11123311/ US11723929) |
Why This Matters
For sEH-targeted research programs, the >13- to >48-fold potency advantage of CAS 887224-34-2 over patent-internal analogs means it can achieve equivalent target engagement at substantially lower concentrations, reducing the risk of off-target effects at experimental working concentrations and enabling more selective pharmacological probing of the sEH pathway.
- [1] BindingDB. BDBM409009 (US10377744, Compound No. 30). Affinity Data Ki: <0.0500 nM. Assay: Inhibition of recombinant human sEH expressed in baculovirus expression system assessed as reduction in ACPU binding incubated for 1 hr by FRET displacement. Deposited 2022-02-21. View Source
- [2] BindingDB. BDBM50100518 (US10377744, Compound No. 2389). Affinity Data Ki: 0.660 nM. Assay: FRET assays to determine Ki for the compounds of Table I were carried out as described previously (Lee et al.). View Source
- [3] BindingDB. BDBM408991 (US10377744, Compound No. 12). Affinity Data Ki: 1.0 nM. Assay: Inhibition of recombinant human sEH expressed in baculovirus expression system assessed as reduction in ACPU binding incubated for 1 hr by FRET displacement. View Source
- [4] BindingDB. BDBM408994 (US10377744, Compound No. 15). Affinity Data Ki: 2.40 nM. Assay: Scores of sEH inhibitors are known, of a variety of chemical structures. Derivatives in which the urea, carbamate or amide pharmacophore are particularly relevant. View Source
